molecular formula C18H22N4O2S B10876123 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10876123
M. Wt: 358.5 g/mol
InChI Key: ACHYVVQSIPUSNP-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H22N4O2S/c1-3-7-14-16(12(2)19-10-6-11-23)17(24)22(21-14)18-20-13-8-4-5-9-15(13)25-18/h4-5,8-9,21,23H,3,6-7,10-11H2,1-2H3

InChI Key

ACHYVVQSIPUSNP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCO)C

Origin of Product

United States

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a benzothiazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that demonstrate its efficacy in various applications.

  • Molecular Formula : C15H16N4O2S
  • CAS Number : 299443-56-4
  • Molar Mass : 316.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that benzothiazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer activities through the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways associated with cell proliferation and apoptosis .

Anticancer Activity

Research indicates that benzothiazole derivatives have shown significant antitumor activity against various cancer cell lines. For instance, compounds similar to the one studied have been evaluated for their ability to inhibit the growth of breast and colon cancer cells. In vitro studies demonstrated that certain derivatives could induce apoptosis in these cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Anti-inflammatory and Analgesic Effects

The compound has been reported to possess anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the inflammatory response. A study highlighted that derivatives with structural similarities exhibited IC50 values indicating potent inhibition of COX-1 and COX-2 activities . This suggests potential applications in treating conditions associated with chronic inflammation and pain management.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antibacterial potency .

Case Studies

StudyFindings
In vitro Antitumor Activity The compound was tested against MDA-MB-231 (breast) and NUGC-3 (gastric) cell lines, showing moderate inhibitory effects on cell proliferation .
Anti-inflammatory Activity Evaluated for COX inhibition, the compound exhibited an IC50 value comparable to known anti-inflammatory drugs, indicating its potential as an analgesic agent .
Antimicrobial Efficacy Demonstrated effectiveness against S. aureus and E. coli; modifications led to improved activity against resistant strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.